Desphenethyl-(E)-styrylpropafenone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves highly stereoselective methods, aiming for specific isomers due to their different biological activities or physical properties. For instance, the synthesis of (E)-droloxifene, a compound with similarities in the structural motif to Desphenethyl-(E)-styrylpropafenone, utilizes selective protection and the McMurry reaction for its stereoselective formation (Gauthier et al., 2000). These methods could potentially be adapted for the synthesis of Desphenethyl-(E)-styrylpropafenone, emphasizing the importance of achieving high stereoselectivity and purity in the final product.
Scientific Research Applications
Genetic Polymorphism and Drug Metabolism
Research has shown that genetic polymorphism in cytochrome P450 2D6 affects the metabolic activation and estrogen receptor activity of drugs like clomiphene, which shares structural similarities with tamoxifen, predominantly bioactivated by the polymorphic cytochrome P450 (CYP) 2D6. This study highlights the impact of genetic variation on the metabolism of drugs and their subsequent biological activities, suggesting a potential area of study for compounds like Desphenethyl-(E)-styrylpropafenone in understanding their metabolic pathways and interactions with genetic factors (Mürdter et al., 2012).
Oxidative Metabolism in Drug Design
Research into the oxidative metabolism of benzothiophene selective estrogen receptor modulators (SERMs), such as Raloxifene, demonstrates the importance of understanding the metabolic fate of chemical compounds. This study explores the structural modulation of oxidative metabolism in the design of improved SERMs, indicating the critical role of metabolism in enhancing bioavailability and potency, which could be relevant for the research and development of compounds like Desphenethyl-(E)-styrylpropafenone (Qin et al., 2009).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and effects.
properties
IUPAC Name |
(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGHQQSGJSJCGH-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desphenethyl-(E)-styrylpropafenone | |
CAS RN |
88308-22-9 |
Source
|
Record name | Desphenethyl-(E)-styrylpropafenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088308229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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